2-Hydroxy-pyridine-4-carbaldehyde hydrochloride
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Overview
Description
2-Hydroxy-pyridine-4-carbaldehyde hydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a hydroxyl group at the second position and a formyl group at the fourth position of the pyridine ring, with the hydrochloride salt form enhancing its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-pyridine-4-carbaldehyde hydrochloride typically involves the formylation of 2-hydroxy-pyridine. One common method is the Vilsmeier-Haack reaction, where 2-hydroxy-pyridine reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions. The reaction proceeds as follows:
- 2-Hydroxy-pyridine is dissolved in DMF.
- POCl3 is added dropwise to the solution at a low temperature (0-5°C).
- The reaction mixture is stirred and gradually warmed to room temperature.
- The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The purification of the final product typically involves recrystallization or chromatographic techniques to remove impurities.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-pyridine-4-carbaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: 2-Hydroxy-pyridine-4-carboxylic acid.
Reduction: 2-Hydroxy-pyridine-4-methanol.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
2-Hydroxy-pyridine-4-carbaldehyde hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-Hydroxy-pyridine-4-carbaldehyde hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its target.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-pyridine-3-carbaldehyde: Similar structure but with the formyl group at the third position.
4-Hydroxy-pyridine: Lacks the formyl group, only has a hydroxyl group at the fourth position.
2-Hydroxy-quinoline-4-carbaldehyde: Contains a quinoline ring instead of a pyridine ring.
Uniqueness
2-Hydroxy-pyridine-4-carbaldehyde hydrochloride is unique due to the specific positioning of the hydroxyl and formyl groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility, making it more suitable for aqueous reactions and biological studies.
Properties
IUPAC Name |
2-oxo-1H-pyridine-4-carbaldehyde;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2.ClH/c8-4-5-1-2-7-6(9)3-5;/h1-4H,(H,7,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWYMHQEHNXPHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1C=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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